6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile
Description
6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with bromine (Br) at position 6, fluorine (F) at position 4, and a nitrile (CN) group at position 3. Its molecular formula is C₈H₃BrFN₃, with a molecular weight of 244.03 g/mol. This compound is of interest in medicinal chemistry, particularly as an intermediate for kinase inhibitors or anticancer agents .
Properties
Molecular Formula |
C8H3BrFN3 |
|---|---|
Molecular Weight |
240.03 g/mol |
IUPAC Name |
6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H3BrFN3/c9-6-1-7(10)8-5(2-11)3-12-13(8)4-6/h1,3-4H |
InChI Key |
YWDYDVQBTLMOEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C=NN2C=C1Br)C#N)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile typically follows multi-step synthetic routes starting from appropriately substituted pyridine derivatives. The key steps include:
- Halogenation : Introduction of bromine and fluorine atoms at the 6- and 4-positions of the pyrazolo[1,5-a]pyridine ring.
- Formation of Pyrazolo[1,5-a]pyridine Core : Achieved via cyclization reactions such as cross-dehydrogenative coupling (CDC) or dipolar cycloaddition.
- Introduction of the Carbonitrile Group : Incorporated at the 3-position either by using nitrile-containing precursors or via post-cyclization functional group transformations.
Preparation via Cross-Dehydrogenative Coupling (CDC) Reactions
A highly efficient and green synthetic approach involves the cross-dehydrogenative coupling between N-amino-2-iminopyridine derivatives and β-ketoesters or β-diketones under aerobic conditions.
- Reaction Conditions : The reaction is promoted by acetic acid and molecular oxygen (O₂) without the need for metal catalysts, enhancing atom economy and environmental friendliness.
- Typical Procedure : Refluxing N-amino-2-iminopyridine with β-ketoesters (e.g., ethyl acetoacetate) in ethanol containing acetic acid under an oxygen atmosphere at elevated temperatures (~130 °C) for 18 hours.
- Yields : Optimized conditions yield up to 94% of pyrazolo[1,5-a]pyridine derivatives, demonstrating high efficiency.
Table 1: Effect of Acetic Acid Loading and Atmosphere on Yield of Pyrazolo[1,5-a]pyridine Derivative
| Entry | Acetic Acid Equivalents | Atmosphere | Yield (%) of Product |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 2 | 4 | Air | 52 |
| 3 | 6 | Air | 74 |
| 4 | 6 | O₂ | 94 |
| 5 | 6 | Argon | 6 |
Note: Increasing acetic acid beyond 6 equivalents leads to by-product formation; oxygen atmosphere is crucial for high yield.
Alternative Preparation via 1,3-Dipolar Cycloaddition
Another synthetic route involves 1,3-dipolar cycloaddition between halogenated pyridine derivatives and alkynes or propiolates:
- Starting Materials : Halogenated pyridines such as 5-bromo-2-fluoropyridine.
- Dipolarophile : Ethyl propiolate or similar activated alkynes.
- Reaction Conditions : Typically performed in polar aprotic solvents like dimethylformamide (DMF) with bases such as potassium carbonate, under reflux.
- Yields : Variable, ranging from 9% to 55% depending on substituent positioning and reaction optimization.
- Purification : Column chromatography is used to isolate the target pyrazolo[1,5-a]pyridine derivatives.
This method allows the introduction of the bromo and fluoro substituents early in the synthesis, facilitating subsequent functional group transformations.
Bromination and Fluorination Steps
- Bromination : Achieved by electrophilic aromatic substitution on the pyrazolo[1,5-a]pyridine core or by using brominated pyridine precursors.
- Fluorination : Introduced via nucleophilic aromatic substitution or by using fluorinated starting materials.
- These halogenations are critical for the biological activity and reactivity of the final compound, and they also serve as handles for further chemical modifications such as palladium-catalyzed cross-coupling reactions.
Introduction of the Carbonitrile Group
The cyano group at the 3-position can be introduced by:
- Using nitrile-containing starting materials such as N-amino-2-iminopyridine derivatives bearing cyano substituents.
- Post-cyclization functionalization, such as cyanation reactions on halogenated intermediates.
This group is important for modulating the electronic properties and biological activity of the compound.
Characterization and Purity
- NMR Spectroscopy : ^1H and ^13C NMR confirm the substitution pattern, including bromo and fluoro groups.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and integrity.
- HPLC : Used for purity assessment, typically >95% purity is achieved.
- These analytical techniques ensure the structural correctness and suitability of the compound for further research applications.
Summary Table of Key Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cross-Dehydrogenative Coupling | N-amino-2-iminopyridine + β-ketoester | Ethanol, Acetic Acid, O₂, 130 °C, 18 h | Up to 94 | Catalyst-free, green, high atom economy |
| 1,3-Dipolar Cycloaddition | Halogenated pyridine + Ethyl propiolate | DMF, K₂CO₃, Reflux | 9–55 | Requires purification by chromatography |
| Halogenation | Pyrazolo[1,5-a]pyridine derivatives | Electrophilic substitution | Variable | Bromination and fluorination steps |
| Cyanation | Halogenated intermediates or nitrile precursors | Various cyanation protocols | Variable | Introduces carbonitrile group at C-3 |
Research Discoveries and Applications
- The compound and its derivatives have been studied for anticancer activities, kinase inhibition, and as probes in chemical biology.
- The preparation methods have been optimized to improve yields and selectivity, facilitating research into therapeutic applications.
- The green CDC method using molecular oxygen and acetic acid represents a significant advancement in sustainable heterocyclic synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Scientific Research Applications
6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile serves various purposes in scientific research:
- Medicinal Chemistry: It acts as a building block in synthesizing potential drug candidates, particularly those targeting specific enzymes or receptors.
- Organic Synthesis: The compound is an intermediate in creating more complex organic molecules.
- Biological Studies: It is used in biological assays to study its effects on various biological pathways and targets.
- Industrial Applications: It is utilized in developing new materials and chemical processes.
6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile has potential biological activities, making it relevant in medicinal chemistry.
- Antitumor Activity: Studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects: Research indicates that pyrazolo compound derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes.
- Enzyme Inhibition: The compound has shown potential as an inhibitor of kinases involved in cancer progression.
Pharmacological Mechanisms
This compound exerts its effects through various mechanisms:
- Inhibition of Kinases: Pyrazolo derivatives target kinases like JAK2 and FLT3, which are crucial in signaling pathways for cell proliferation and survival.
- COX Inhibition: By inhibiting COX enzymes, the compound may reduce the production of pro-inflammatory mediators, thus alleviating inflammation.
Antitumor Studies
Studies have explored the efficacy of pyrazolo derivatives against cancer cell lines, with results indicating that similar compounds had IC50 values ranging from 0.01 to 0.1 µM against various tumor cells, demonstrating potent antitumor activity.
Anti-inflammatory Activity
Research has assessed a series of pyrazole derivatives for their COX inhibitory activity. The compounds showed IC50 values ranging from 0.02 to 0.04 µM for COX-2 inhibition, indicating strong anti-inflammatory potential.
Mechanism of Action
The mechanism of action of 6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
Substituent Variations on the Pyrazolo[1,5-a]pyridine Core
The following table compares key structural analogs of the target compound, highlighting differences in substituents, physicochemical properties, and applications:
Biological Activity
6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile is with a molecular weight of 252.07 g/mol. Its structure includes a pyrazolo-pyridine core, which is known for diverse biological activities.
Biological Activity Overview
The biological activities of 6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile include:
- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Research suggests that derivatives of pyrazolo compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases involved in cancer progression.
Pharmacological Mechanisms
The mechanisms through which 6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile exerts its effects include:
- Inhibition of Kinases : Many pyrazolo derivatives target kinases like JAK2 and FLT3, crucial in signaling pathways for cell proliferation and survival.
- COX Inhibition : By inhibiting COX enzymes, the compound may reduce the production of pro-inflammatory mediators, thus alleviating inflammation.
Antitumor Studies
A study explored the efficacy of pyrazolo derivatives against several cancer cell lines. The results indicated that compounds similar to 6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile had IC50 values ranging from 0.01 to 0.1 µM against various tumor cells, demonstrating potent antitumor activity .
Anti-inflammatory Activity
Research conducted by Abdellatif et al. assessed a series of pyrazole derivatives for their COX inhibitory activity. Compounds showed IC50 values ranging from 0.02 to 0.04 µM for COX-2 inhibition, indicating strong anti-inflammatory potential . The study also highlighted the safety profile of these compounds through histopathological evaluations.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
